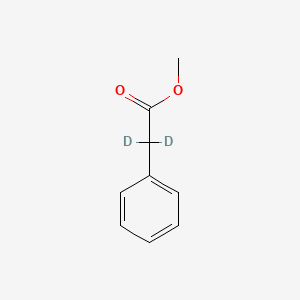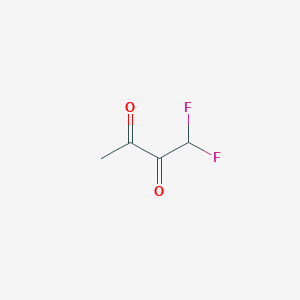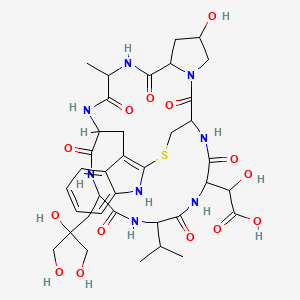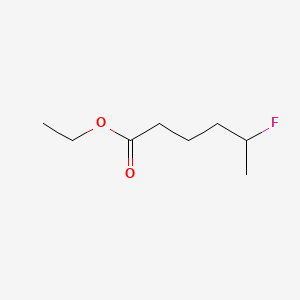
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate typically involves a multi-step process. One common method includes the following steps :
Etherification: 3,4-dichlorobenzotrifluoride is reacted with a suitable phenol derivative in the presence of a base to form the intermediate ether compound.
Salt Formation: The intermediate ether is then subjected to a salt-forming reaction using a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent.
Acidification: Finally, the etherate is acidified to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.
Oxidation and Reduction: The phenoxybenzoate moiety can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the phenoxybenzoate moiety .
科学的研究の応用
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
類似化合物との比較
Similar Compounds
3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid: The parent acid form of the compound.
Trifluoromethylphenoxybenzoates: A class of compounds with similar structural features but varying substituents on the phenoxybenzoate moiety.
Uniqueness
Potassium 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the potassium salt enhances its solubility and stability, making it suitable for various applications in research and industry .
特性
CAS番号 |
72252-48-3 |
|---|---|
分子式 |
C14H7ClF3KO3 |
分子量 |
354.75 g/mol |
IUPAC名 |
potassium;3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate |
InChI |
InChI=1S/C14H8ClF3O3.K/c15-11-7-9(14(16,17)18)4-5-12(11)21-10-3-1-2-8(6-10)13(19)20;/h1-7H,(H,19,20);/q;+1/p-1 |
InChIキー |
VAZYMILEEQHBII-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B13414333.png)

![4-[1-[4-[2-(Diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B13414354.png)
![Ethyl (2Z)-2-chloro-2-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B13414357.png)

![2,2,2-Trifluoro-1-(9-oxa-3-azabicyclo[4.2.1]non-7-en-3-yl)ethanone](/img/structure/B13414373.png)


![1,5-Naphthalenedisulfonic acid, 2-[[8-[[3-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B13414386.png)



